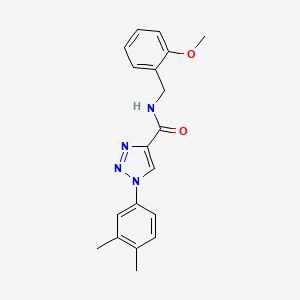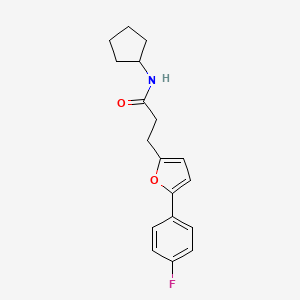
N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(5-(4-fluorophenyl)furan-2-yl)propanamide, also known as CPP-ACP, is a compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 375.48 g/mol.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives of furan-containing compounds exhibit significant anticancer activities. For instance, a study by Tumosienė et al. (2020) synthesized a series of novel derivatives, demonstrating their antioxidant and anticancer activities against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compounds displayed cytotoxicity, with one identified as particularly active against the glioblastoma cell line (Tumosienė et al., 2020).
Drug Metabolism and Pharmacokinetics
The pharmacokinetics and metabolism of specific propanamide derivatives have been extensively studied. For example, Deplano et al. (2021) described a novel flurbiprofen analogue, demonstrating its inhibitory action on FAAH and COX enzymes, highlighting its potential as an analgesic agent. The compound showed significant anti-inflammatory and analgesic activity in animal models, underscoring the importance of understanding the metabolic pathways and pharmacokinetic profiles of such compounds for therapeutic applications (Deplano et al., 2021).
Diagnostic Applications
The development of diagnostic imaging probes is another crucial application area. Kaur et al. (2021) synthesized and validated 3-(furan-2-yl)-N-aryl 5-amino-pyrazoles as COX-1 inhibitors, leading to the creation of a fluorescent probe for COX-1. This probe was tested in ovarian cancer cell lines, demonstrating its utility for targeting and visualizing COX-1 in living cells, which is vital for cancer diagnosis and therapy monitoring (Kaur et al., 2021).
Propiedades
IUPAC Name |
N-cyclopentyl-3-[5-(4-fluorophenyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIIFQQGAGVOKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

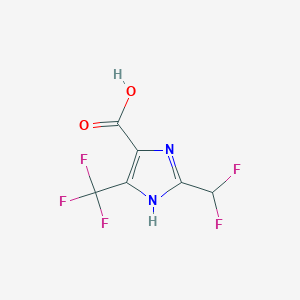

![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)
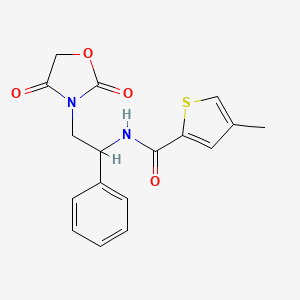
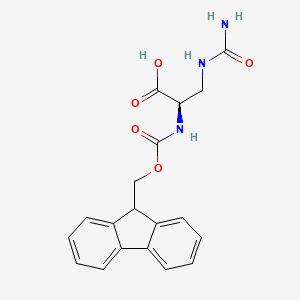
![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2407523.png)


![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)

![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)
